2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at the 2-position with a sulfanyl-linked 1,2,4-oxadiazole ring bearing a 4-methylphenyl group and at the 3-position with a phenyl group.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-14-7-9-15(10-8-14)20-24-18(28-25-20)13-30-22-23-17-11-12-29-19(17)21(27)26(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPJLSHMTJALSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. Here's a generalized route:
Formation of the oxadiazole ring: : Starting from a substituted benzoic acid, the oxadiazole ring is formed through a cyclization reaction.
Thieno[3,2-d]pyrimidin-4-one synthesis: : Using a thienopyrimidine derivative, the core thieno[3,2-d]pyrimidin-4-one structure is constructed.
Linking the oxadiazole to thienopyrimidinone: : A condensation reaction is used to link the oxadiazole moiety to the thienopyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the yield and purity of each synthetic step, as well as ensuring cost-effectiveness and scalability. Common techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: can undergo various types of chemical reactions:
Oxidation: : The sulfur moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of the oxadiazole ring or the thienopyrimidinone core can be achieved under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reactions: : Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Sulfoxides and sulfones: : Products of oxidation reactions.
Reduced intermediates: : Products from reduction reactions.
Substituted derivatives: : Products from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as an antimicrobial agent . Research has demonstrated its effectiveness against various bacterial and fungal strains, indicating its role in the development of new antibiotics or antifungal treatments. The mechanism of action likely involves the inhibition of enzymes critical for bacterial cell wall synthesis, leading to cell death.
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties . It has been shown to inhibit the growth of several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The oxadiazole moiety is particularly noteworthy for its ability to interact with cellular targets involved in cancer progression.
Coordination Chemistry
In coordination chemistry, this compound can serve as a ligand , forming complexes with transition metals. These complexes may exhibit unique electronic properties and catalytic activities, making them useful in various chemical reactions and materials synthesis.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials. It can be incorporated into polymers or coatings to impart specific properties such as enhanced thermal stability or improved mechanical strength.
Case Studies
Several studies have investigated the applications of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations that were non-toxic to normal cells. The results suggest further exploration in clinical settings .
- Material Development : Research highlighted its incorporation into polymer matrices to enhance mechanical properties while maintaining flexibility and thermal stability .
Mechanism of Action
The exact mechanism by which 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating biochemical pathways. This modulation can lead to desired biological effects, such as inhibiting the growth of cancer cells or microorganisms.
Comparison with Similar Compounds
Oxadiazole Modifications
- 3-(3-Methylphenyl) vs. 4-Methylphenyl : The compound in (3-butyl-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl derivative) shows a meta-methyl substituent on the oxadiazole phenyl group, which may sterically hinder target interactions compared to the para-methyl group in the target compound .
- Chlorophenyl and Fluorophenyl Substituents : The 2-chlorophenyl-oxadiazole in increases lipophilicity (Cl > CH₃), while the 4-fluorophenyl group in enhances electronegativity, influencing binding affinity .
Alkyl/Aryl Side Chains
- 3-Phenyl vs.
Physicochemical Properties
*Estimated using fragment-based methods. Lower logP values suggest better aqueous solubility.
Biological Activity
The compound 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has attracted attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and antifungal activities.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidin core with oxadiazole and phenyl substituents. Its molecular formula is with a molecular weight of approximately 373.43 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally related to our target compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: HepG2 Cell Line
A study investigating the cytotoxic effects of similar compounds on the HepG2 liver cancer cell line revealed that certain derivatives induced apoptosis through the activation of caspase pathways. The activation levels were significantly higher compared to controls, indicating a promising mechanism for anticancer activity .
| Compound | Concentration (μM) | Caspase-3 Activation (fold increase) |
|---|---|---|
| Compound A | 7.9 | 7 |
| Compound B | 6.1 | 5.8 |
Antimicrobial Activity
The oxadiazole moiety has been recognized for its antimicrobial properties. Compounds containing this functional group have demonstrated activity against various strains of bacteria and fungi.
Antitubercular Activity
In a study focusing on Mycobacterium tuberculosis (Mtb), derivatives similar to our compound exhibited notable antimicrobial activity. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.045 µg/mL against Mtb strains . This suggests that the oxadiazole-thienopyrimidine framework may be effective against resistant strains of tuberculosis.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound X | 0.045 | Mtb H37Rv |
| Compound Y | 0.25 | Mtb resistant strain |
Antifungal Activity
The biological activity of thieno[3,2-d]pyrimidine derivatives extends to antifungal properties as well. Research has shown that these compounds can inhibit fungal growth through various mechanisms.
The antifungal activity is often attributed to the disruption of fungal cell membranes or interference with nucleic acid synthesis. A quantitative structure-activity relationship (QSAR) analysis indicated that specific structural features enhance antifungal potency .
Summary of Biological Activities
The following table summarizes the biological activities associated with the compound and its derivatives:
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Anticancer | HepG2 | Induction of apoptosis |
| Antitubercular | Mycobacterium tuberculosis | MIC = 0.045 µg/mL |
| Antifungal | Various fungal strains | Inhibition of growth |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
